デスアセチルファムシクロビル

概要

説明

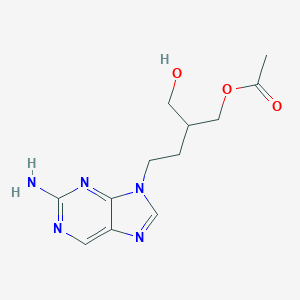

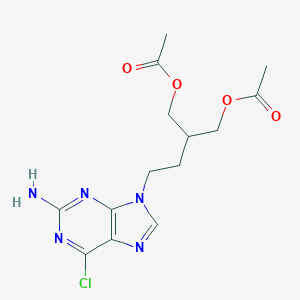

Desacetyl Famciclovir is an impurity of Famciclovir . Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster . The molecular formula of Desacetyl Famciclovir is C12H17N5O3 and its molecular weight is 279.30 .

Molecular Structure Analysis

The molecular structure of Desacetyl Famciclovir is represented by the formula C12H17N5O3 . The IUPAC name for Desacetyl Famciclovir is [4- (2-aminopurin-9-yl)-2- (hydroxymethyl)butyl] acetate .科学的研究の応用

抗ウイルス用途

デスアセチルファムシクロビルは、ファムシクロビルの代謝物です 、これは特定の種類のウイルスによって引き起こされる感染症の治療に使用される抗ウイルス薬です。ヘルペス単純ウイルス(口唇ヘルペスと性器ヘルペス)と帯状疱疹(帯状疱疹)の発生を治療するために使用されます。この薬は、体内のウイルス増殖を阻止することによって作用します .

多形体研究

ファムシクロビルの固体形態には多くの関心と注目が集まっています 。 市販されている無水ファムシクロビルの形態を用いて単結晶および可変温度X線回折実験を実施し、無水形態Iの結晶構造決定だけでなく、粉末データから無水ファムシクロビルの新しい結晶形態も発見されました .

熱分解研究

ファムシクロビルの熱分解は、熱重量分析、示差走査熱量測定、およびフーリエ変換赤外分光法と組み合わせた熱重量分析で測定されています 。 この研究は、さまざまな条件下での薬物の安定性とそのさまざまな製剤への適合性に関する貴重な洞察を提供することができます .

バイオアベイラビリティ研究

この薬のさまざまな結晶形態の経口バイオアベイラビリティ、圧縮性、およびその他の物理化学的特性の違いが報告されています 。 これらの研究は、薬物がどのように吸収され、体内でどのように利用されるかを理解するのに役立ち、これは薬物の有効性にとって非常に重要となる可能性があります .

薬物製剤

ファムシクロビルは、ウイルス感染症の治療のためにさまざまな薬物製剤で使用されています 。 その代謝物であるデスアセチルファムシクロビルの特性を理解することは、より効果的で安全な薬物製剤の開発に貢献する可能性があります

作用機序

Target of Action

Desacetyl Famciclovir is a metabolite of Famciclovir , which is a guanine analogue used to treat herpes virus infections . The primary targets of Desacetyl Famciclovir are herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .

Mode of Action

Desacetyl Famciclovir, like Famciclovir, undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir has inhibitory activity against HSV-1, HSV-2, and VZV . It acts by inhibiting the viral DNA polymerase, thereby preventing the replication of the virus .

Biochemical Pathways

The antiviral action of Desacetyl Famciclovir involves the competitive inhibition of viral DNA polymerase, which is crucial for the synthesis and replication of viral DNA . By inhibiting this enzyme, Desacetyl Famciclovir disrupts the replication of the virus and prevents the infection from spreading .

Pharmacokinetics

Desacetyl Famciclovir, as a metabolite of Famciclovir, shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Famciclovir is extensively and consistently absorbed after oral administration, with a bioavailability of 77% . The pharmacokinetics of the active compound, penciclovir, are linear and dose-proportional, with no accumulation of the drug after multiple doses . This high bioavailability and consistent absorption ensure effective delivery of the active compound to the site of infection .

Result of Action

The molecular effect of Desacetyl Famciclovir’s action is the inhibition of viral DNA synthesis, which prevents the replication and spread of the virus . On a cellular level, this results in a reduction of the viral load within the infected cells, thereby alleviating the symptoms of the viral infection .

特性

IUPAC Name |

[4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMGIMAEASXOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434620 | |

| Record name | Desacetyl Famciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104227-88-5 | |

| Record name | 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-3-hydroxypropyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104227-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetyl Famciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-PROPANEDIOL, 2-(2-(2-AMINO-9H-PURIN-9-YL)ETHYL)-, 1-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE5144EK4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

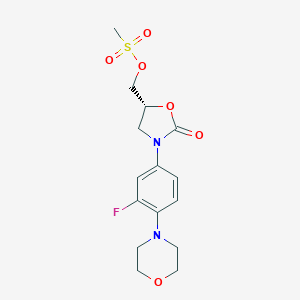

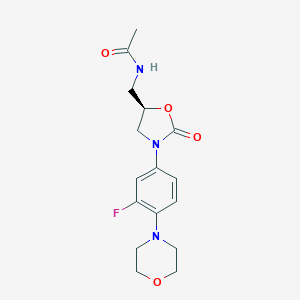

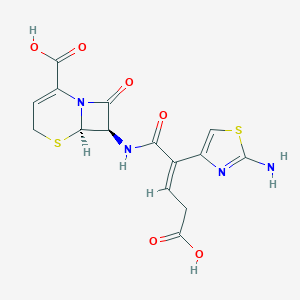

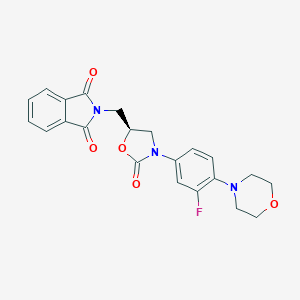

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

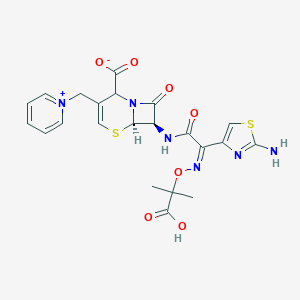

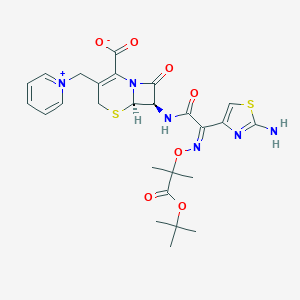

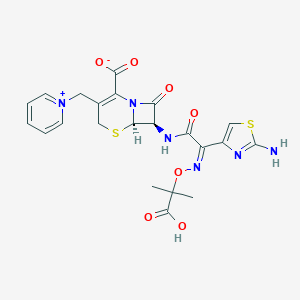

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B193856.png)

![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide](/img/structure/B193882.png)

![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B193918.png)

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)